N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(3-chlorophenyl)methanesulfonamide
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms, the type of bonds (single, double, triple, or aromatic), and the presence of any functional groups .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the type of reaction (e.g., substitution, addition, elimination), the conditions required for the reaction, and the products formed .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .Scientific Research Applications
Enantioselective Intermolecular C-H Functionalization
Research has demonstrated the enantioselective intermolecular C-H functionalization at allylic and benzylic positions using compounds similar to the one . Rhodium-catalyzed reactions with N-sulfonyltriazoles, similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(3-chlorophenyl)methanesulfonamide, were shown to be effective for C-H functionalization at sp(3) C-H bonds of substrates with additional functionality (Kubiak et al., 2016).
Photophysical Properties of Fluorescent Compounds
A study on the synthesis and photophysical properties of fluorescent compounds, similar to the compound of interest, revealed their potential use in detecting ionizing radiation. These compounds, including those with methanesulfonamido groups, exhibited excited state intramolecular proton-transfer fluorescence with high quantum yields, making them valuable in scintillating detecting media (Kauffman & Bajwa, 1993).
Nanoparticle Systems for Agricultural Applications
Research involving carbendazim and tebuconazole, which share structural similarities with the compound , explored the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems. These systems offer advantages in agriculture, such as modified release profiles of bioactive compounds and reduced environmental toxicity, which could be relevant for similar compounds (Campos et al., 2015).
Dopamine Receptor Agonist
SK&F 85174, a compound structurally related to the one , exhibits both potent agonist activity at postjunctional dopamine receptors and inhibition of adrenergic neurotransmission. This dual role could potentially make similar compounds effective in treating cardiovascular disorders, indicating the therapeutic potential of this compound (Blumberg, Wilson, & Hieble, 1985).
Molecular Structure and Spectroscopic Characterization
A study on the molecular structure and spectroscopic characterization of compounds with similar structures, focusing on non-linear optical properties and electronic interactions, can provide insights into the physical and chemical properties of this compound (Wazzan, Al-Qurashi, & Faidallah, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4S/c1-4-10-24-18-9-8-17(12-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-6-5-7-16(22)11-15/h4-9,11-12,23H,1,10,13-14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVWVPAIJCRNEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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